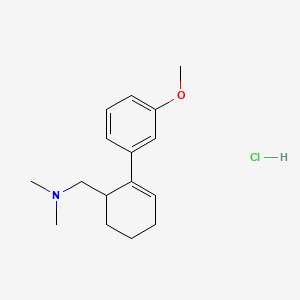

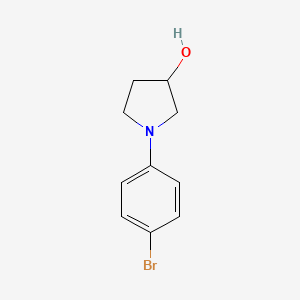

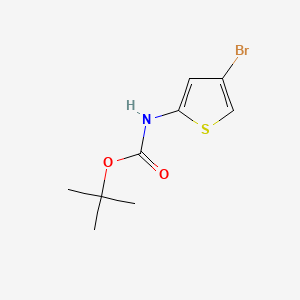

1-(4-Bromo-phenyl)-pyrrolidin-3-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “1-(4-Bromo-phenyl)-pyrrolidin-3-ol” is a pyrrolidine derivative with a bromophenyl group attached at the 1-position and a hydroxyl group at the 3-position . Pyrrolidines are a class of organic compounds that contain a five-membered nitrogenous ring. The bromophenyl group is a common functional group in organic chemistry, often used in medicinal chemistry due to its bioactivity .

Molecular Structure Analysis

The molecular structure of this compound would likely show typical characteristics of pyrrolidines and bromophenyl compounds. Pyrrolidines have a five-membered ring with one nitrogen atom, and the bromophenyl group would consist of a phenyl ring with a bromine atom attached .Chemical Reactions Analysis

The bromine atom in the bromophenyl group is a good leaving group, making it susceptible to nucleophilic substitution reactions . The hydroxyl group can participate in condensation reactions, and the pyrrolidine ring can undergo various ring-opening reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. Bromophenyl compounds are generally non-polar and hydrophobic, while the presence of the hydroxyl group would introduce some polarity .科学的研究の応用

Versatility in Medicinal Chemistry

The pyrrolidine ring, a key structural component of 1-(4-Bromo-phenyl)-pyrrolidin-3-ol, is widely utilized in drug discovery due to its saturated scaffold that allows for efficient exploration of pharmacophore space, contribution to stereochemistry, and increased three-dimensional coverage. This feature, known as "pseudorotation," enhances the molecule's interaction with biological targets, leading to selectivity and potential therapeutic benefits. The review by Petri et al. (2021) highlights bioactive molecules with target selectivity characterized by the pyrrolidine ring and its derivatives, underlining the importance of this scaffold in designing compounds with varied biological profiles. This research underscores the potential of this compound derivatives in medicinal chemistry, particularly in the development of novel compounds for treating human diseases (Petri et al., 2021).

Role in Synthesis of Optoelectronic Materials

Quinazolines and pyrimidines, chemically related to the pyrrolidine scaffold, have been extensively researched for their applications in electronic devices due to their luminescent properties. The work of Lipunova et al. (2018) elaborates on the synthesis and application of quinazoline derivatives for optoelectronic materials, indicating the structural flexibility and functional adaptability of compounds related to this compound. These materials are valuable for fabricating organic light-emitting diodes (OLEDs), image sensors, and other electronic components, showcasing the compound's significance beyond medicinal applications (Lipunova et al., 2018).

Contribution to Molecular Stereochemistry

The stereochemistry of phenylpiracetam, a derivative of pyrrolidin-2-one, highlights the influence of stereoisomers on the biological activity of compounds. The study by Veinberg et al. (2015) demonstrates how different stereoisomers of pyrrolidin-2-one derivatives exhibit varied biological profiles, emphasizing the importance of stereochemical considerations in drug design. This research is pertinent to compounds like this compound, as it suggests that modifications to the pyrrolidine scaffold can lead to significant differences in biological activity and therapeutic potential (Veinberg et al., 2015).

作用機序

将来の方向性

特性

IUPAC Name |

1-(4-bromophenyl)pyrrolidin-3-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO/c11-8-1-3-9(4-2-8)12-6-5-10(13)7-12/h1-4,10,13H,5-7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXAGQCJOIGKVLU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1O)C2=CC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201302649 |

Source

|

| Record name | 1-(4-Bromophenyl)-3-pyrrolidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201302649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.11 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

536742-64-0 |

Source

|

| Record name | 1-(4-Bromophenyl)-3-pyrrolidinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=536742-64-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Bromophenyl)-3-pyrrolidinol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201302649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-Chloro-2-nitrophenyl)amino]benzoyl Chloride](/img/structure/B568850.png)